molecular formula C13H16F2O2 B11721321 Ethyl 2,2-Difluoro-2-mesitylacetate

Ethyl 2,2-Difluoro-2-mesitylacetate

Cat. No.: B11721321
M. Wt: 242.26 g/mol
InChI Key: JXVKELVOIVUDKC-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoro-2-mesitylacetate is an organic compound with the molecular formula C13H16F2O2 It is characterized by the presence of two fluorine atoms and a mesityl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-Difluoro-2-mesitylacetate can be synthesized through several routes. One common method involves the reaction of ethyl trimethylsilyldifluoroacetate with mesitylene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluoro-2-mesitylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,2-Difluoro-2-mesitylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-2-mesitylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and a mesityl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H16F2O2

Molecular Weight

242.26 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(2,4,6-trimethylphenyl)acetate

InChI

InChI=1S/C13H16F2O2/c1-5-17-12(16)13(14,15)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

JXVKELVOIVUDKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)(F)F

Origin of Product

United States

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